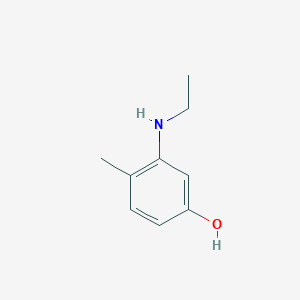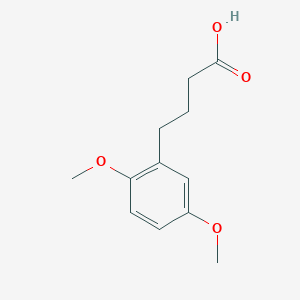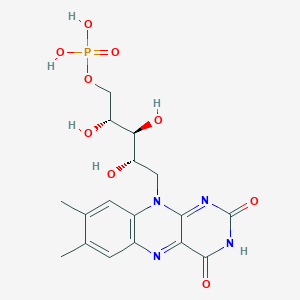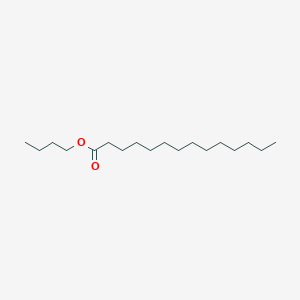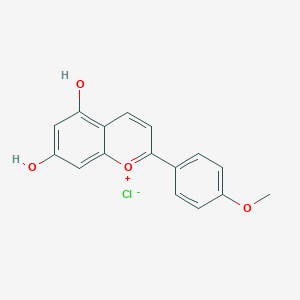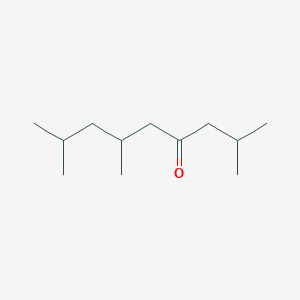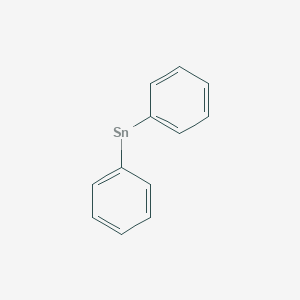
Diphenyltin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyltin is an organotin compound with the chemical formula (C6H5)2Sn. It is a white crystalline solid that is commonly used in scientific research due to its unique properties. Diphenyltin is synthesized through various methods, including the reaction of tin with phenylmagnesium bromide and the reaction of tin with phenyllithium.
作用機序
Diphenyltin is known to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting the activity of acetylcholinesterase, diphenyltin can increase the levels of acetylcholine in the brain, leading to increased nerve transmission.
生化学的および生理学的効果
Diphenyltin has been shown to have a number of biochemical and physiological effects. It has been shown to be toxic to various organisms, including fish, crustaceans, and mammals. Diphenyltin has also been shown to have endocrine-disrupting effects, affecting the reproductive systems of various organisms.
実験室実験の利点と制限
Diphenyltin has a number of advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to synthesize and has a wide range of applications. However, diphenyltin is also toxic and can be hazardous to handle. It is important to take proper safety precautions when working with diphenyltin.
将来の方向性
There are a number of future directions for research involving diphenyltin. One area of research is the development of new synthesis methods for diphenyltin and other organotin compounds. Another area of research is the investigation of the toxicological effects of diphenyltin on various organisms. Additionally, there is a need for further research into the endocrine-disrupting effects of diphenyltin and other organotin compounds.
合成法
Diphenyltin can be synthesized through various methods. One of the most common methods is the reaction of tin with phenylmagnesium bromide. This method involves the reaction of phenylmagnesium bromide with tin tetrachloride to produce diphenyltin dichloride. The dichloride is then reacted with sodium hydroxide to produce diphenyltin oxide, which is then reduced with sodium borohydride to produce diphenyltin.
Another method of synthesizing diphenyltin involves the reaction of tin with phenyllithium. This method involves the reaction of phenyllithium with tin tetrachloride to produce diphenyltin dichloride. The dichloride is then reacted with sodium hydroxide to produce diphenyltin oxide, which is then reduced with sodium borohydride to produce diphenyltin.
科学的研究の応用
Diphenyltin has a wide range of scientific research applications. It is commonly used in the synthesis of other organotin compounds. Diphenyltin is also used as a catalyst in various chemical reactions. It is used in the synthesis of polyurethane foams, which are used in the production of various consumer products.
特性
CAS番号 |
1011-95-6 |
|---|---|
製品名 |
Diphenyltin |
分子式 |
C12H12Sn |
分子量 |
272.92 g/mol |
IUPAC名 |
diphenyltin |
InChI |
InChI=1S/2C6H5.Sn/c2*1-2-4-6-5-3-1;/h2*1-5H; |
InChIキー |
KUCPUSUXIGWHFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)[Sn]C2=CC=CC=C2 |
その他のCAS番号 |
6381-06-2 |
同義語 |
diphenyltin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
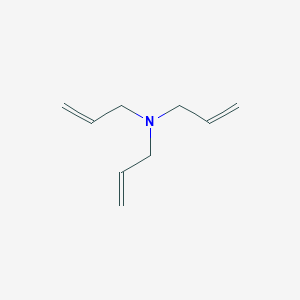
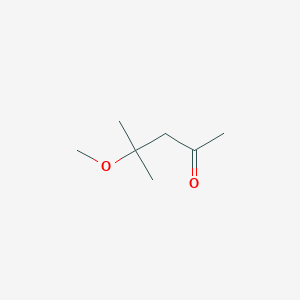
![Benzo[c]chrysene](/img/structure/B89444.png)
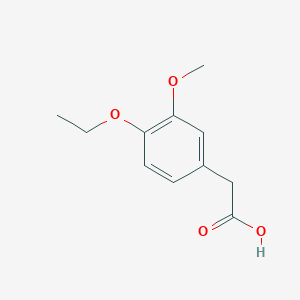
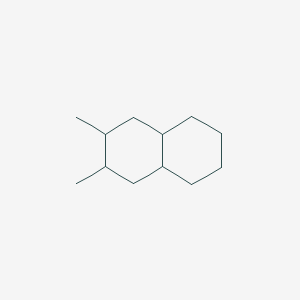

![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
